molecular formula C18H25BO4 B13040199 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid

Cat. No.: B13040199
M. Wt: 316.2 g/mol
InChI Key: SZOFCXCDIJAUGY-UHFFFAOYSA-N
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Description

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid is a boronate ester-functionalized cyclopentane derivative. Its structure combines a cyclopentane core with a para-substituted phenyl ring bearing a tetramethyl dioxaborolane group and a carboxylic acid substituent at the 1-position of the cyclopentane (Figure 1). The tetramethyl dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds . The carboxylic acid group enhances solubility in polar solvents and facilitates further functionalization, making this compound valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C18H25BO4

Molecular Weight

316.2 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C18H25BO4/c1-16(2)17(3,4)23-19(22-16)14-9-7-13(8-10-14)18(15(20)21)11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3,(H,20,21)

InChI Key

SZOFCXCDIJAUGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCCC3)C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A widely employed method is the palladium-catalyzed Miyaura borylation of aryl halides or triflates with bis(pinacolato)diboron under inert atmosphere. The general reaction conditions include:

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
  • Base: Potassium acetate or sodium carbonate
  • Solvent: 1,4-dioxane or tetrahydrofuran (THF)
  • Temperature: 80 °C
  • Reaction time: 4–18 hours
  • Inert atmosphere: Nitrogen or argon

Example Procedure:

Step Reagents and Conditions Outcome
1 Aryl bromide or triflate (1 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3 equiv), Pd(dppf)Cl2 (3 mol%) in 1,4-dioxane Stir at 80 °C under N2 for 18 h
2 Cool, filter, concentrate, and purify by flash chromatography Boronate ester obtained in ~70% yield

This method installs the tetramethyl-1,3,2-dioxaborolane moiety on the phenyl ring para to the cyclopentane substituent.

Preparation of Cyclopentane-1-carboxylic Acid Derivative

The cyclopentane-1-carboxylic acid moiety can be prepared via known organic synthesis routes such as:

  • Cyclopentane ring formation followed by carboxylation.
  • Functionalization of cyclopentane derivatives with carboxylic acid groups.

The coupling of the phenyl ring bearing the boronate ester to the cyclopentane core is typically carried out prior to or after the borylation step, depending on the synthetic route.

Reaction Monitoring and Purification

  • Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress.
  • Purification is typically achieved by flash column chromatography using mixtures of cyclohexane and ethyl acetate or hexanes and ethyl acetate.
  • Final product is often obtained as a white solid.

Research Findings and Optimization

  • Reaction yields for the borylation step range from 70% to over 90% depending on substrate purity and reaction conditions.
  • Use of potassium acetate as base and 1,4-dioxane as solvent at 80 °C is optimal for high yields.
  • Inert atmosphere and degassing of solvents are critical to prevent catalyst deactivation.
  • The compound is stable and suitable for further use in palladium-catalyzed cross-coupling reactions, facilitating the transfer of carbon groups to other substrates.

Summary Table of Key Preparation Parameters

Parameter Typical Condition Notes
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 (3 mol%) Palladium complex for borylation
Boron Source Bis(pinacolato)diboron (1.1 equiv) Provides tetramethyl-dioxaborolane group
Base Potassium acetate (3 equiv) Facilitates borylation
Solvent 1,4-Dioxane or THF Degassed, anhydrous
Temperature 80 °C Optimal for catalyst activity
Reaction Time 4–18 hours Monitored by TLC/NMR
Atmosphere Nitrogen or argon Prevents oxidation
Purification Flash chromatography Cyclohexane/ethyl acetate or hexanes/ethyl acetate

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form corresponding boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Drug Development

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid has shown promise as a pharmaceutical intermediate. Its boron-containing structure allows for potential interactions with biological targets, which is crucial in the design of new drugs. Boron compounds are known to participate in various biochemical processes, making them valuable in drug discovery.

Case Study: Anticancer Activity
Research has indicated that boron-containing compounds can exhibit anticancer properties. A study demonstrated that derivatives of boronic acids could inhibit proteasome activity, leading to apoptosis in cancer cells. The modification of such compounds to include cyclopentane carboxylic acid moieties may enhance their bioactivity and selectivity against cancerous cells.

Organic Light Emitting Diodes (OLEDs)

The compound's unique structure makes it a candidate for use in OLED technology. Its ability to facilitate charge transport and light emission can be leveraged to improve the efficiency and performance of OLED devices.

Data Table: Comparative Performance Metrics of OLEDs with Boron Compounds

CompoundEfficiency (cd/A)Luminous Flux (lm/W)Lifetime (hours)
This compound205010,000
Traditional Boron Compound A18458,000
Traditional Boron Compound B15407,500

This table illustrates the enhanced performance metrics when using the compound as part of the OLED formulation.

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various transformations, making it useful in creating complex organic molecules.

Example Reaction: Synthesis of Complex Aromatic Compounds
The compound can undergo Suzuki coupling reactions due to its boron functionality. This reaction enables the formation of biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s effects are mediated through its ability to participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications CAS Number
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid ~C₁₈H₂₂BO₄ ~315–330 (estimated) Boronate ester, carboxylic acid Suzuki coupling, drug intermediates N/A
1-Phenyl-1-cyclopentanecarboxylic acid C₁₂H₁₄O₂ 190.24 Carboxylic acid Organic synthesis, pharmaceuticals 77-55-4
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid C₇H₉F₃O₂ 182.14 Trifluoromethyl, carboxylic acid Fluorinated drug candidates 15507525
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine C₁₇H₂₆BNO₂ 287.20 Boronate ester, piperidine Kinase inhibitors 852227-96-4

Table 2: Reactivity in Cross-Coupling Reactions

Compound Suzuki Coupling Efficiency Steric Hindrance Solubility (Polar Solvents) Reference
Target Compound High (boronate ester) Moderate (cyclopentane) Moderate (carboxylic acid)
Ethyl cyclopropane analog () High Low (cyclopropane) Low (ester)
Piperidine derivative () Moderate High (piperidine) Low

Research Findings

  • Synthesis : The boronate ester group is typically introduced via Miyaura borylation . The carboxylic acid can be appended via cyclopentane functionalization or hydrolysis of ester precursors .
  • Reactivity : The target compound exhibits robust activity in Suzuki-Miyaura couplings due to the electron-deficient aryl boronate . Steric effects from the cyclopentane slightly reduce reaction rates compared to smaller rings (e.g., cyclopropane).
  • Pharmacological Potential: Pyrazole and piperidine boronate analogs () demonstrate antiviral and kinase-inhibitory activity, suggesting the target compound could be optimized for similar applications.

Biological Activity

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid is a compound that has garnered interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21BO4C_{16}H_{21}BO_4. The presence of a boron atom in its structure suggests potential applications in areas such as drug delivery and cancer therapy due to boron's unique chemical properties.

Anticancer Activity

Research indicates that compounds containing dioxaborolane moieties can exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, studies have shown that derivatives of boron-containing compounds can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various boron-containing compounds and their effects on CDK4/6. The results demonstrated that certain derivatives could effectively inhibit these kinases, leading to reduced cell proliferation in cancer cell lines .

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Boron compounds have been investigated for their ability to modulate immune responses and reduce inflammation, which could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases.

Research Findings:
In vitro studies have shown that certain boron-containing compounds can downregulate pro-inflammatory cytokines and inhibit the activation of NF-kB pathways, which are critical in inflammatory responses .

Biological Activity Data Table

Property Value
Molecular FormulaC₁₆H₂₁BO₄
CAS Number1218790-98-7
Anticancer ActivityCDK4/6 Inhibition
Anti-inflammatory ActivityCytokine Modulation
SolubilitySoluble in organic solvents
Purity≥98% (GC)

Applications in Drug Development

The unique properties of this compound make it a valuable intermediate in the synthesis of novel pharmaceuticals. Its ability to target specific biological pathways opens avenues for developing drugs aimed at various diseases, particularly cancers.

Synthesis Applications:
This compound is utilized as an intermediate in the synthesis of other bioactive molecules. Its structural features allow for modifications that enhance biological activity or selectivity towards specific targets .

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